molecular formula C10H12BrN5O5 B014676 8-Bromoguanosine CAS No. 4016-63-1

8-Bromoguanosine

Cat. No.: B014676
CAS No.: 4016-63-1
M. Wt: 362.14 g/mol
InChI Key: ASUCSHXLTWZYBA-UMMCILCDSA-N
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Description

8-Bromoguanosine is a brominated derivative of guanosine, a nucleoside composed of guanine attached to a ribose sugar. The bromine atom is substituted at the eighth position of the guanine base. This compound is known for its unique structural properties and its ability to adopt the syn conformation, which can influence the behavior of RNA molecules .

Biochemical Analysis

Biochemical Properties

8-Bromoguanosine has been found to interact with various enzymes and proteins. It is resistant to metabolic processing by B cells . This resistance suggests that this compound might interact with enzymes involved in the purine metabolic pathways .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells. For instance, it has been found to suppress the proliferation, invasion, and migration of epithelial ovarian cancer (EOC) cells . It also exerts striking immunostimulatory effects upon bone marrow-derived lymphoid cells in vitro .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules. For instance, it has been found to decrease the phosphorylation of epidermal growth factor receptor (EGFR) and downstream proteins phospholipase Cγ1 (PLC γ1), inhibiting cytoplasmic Ca2+ release as well as PKC transferring to cell membrane .

Temporal Effects in Laboratory Settings

Over time, this compound has been observed to exert various effects in laboratory settings. For instance, it has been found to suppress tumor progression through the EGFR/PLC γ1 pathway in epithelial ovarian cancer .

Dosage Effects in Animal Models

In animal models, the effects of this compound have been found to vary with different dosages. For instance, treatment by intraperitoneal administration of this compound (150 mg/kg once daily for 1 week and thereafter once weekly for 1 month) has been found to produce an effect similar to that of treatment with the classical antimonial drug, Glucantime, in Leishmania amazonensis-infected CBA/J mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is resistant to metabolic processing by B cells, suggesting that it might interact with enzymes involved in the purine metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Bromoguanosine can be synthesized through a two-step process. The first step involves the bromination of guanosine using bromine or a brominating agent like N-bromosuccinimide. The reaction is typically carried out in an aqueous solution at room temperature. The second step involves purification through crystallization or chromatography .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems for bromination and purification ensures consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions: 8-Bromoguanosine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Bromoguanosine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its ability to adopt the syn conformation, which is not commonly observed in other nucleosides. This property makes it particularly useful in studying RNA structures and interactions .

Properties

IUPAC Name

2-amino-8-bromo-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN5O5/c11-9-13-3-6(14-10(12)15-7(3)20)16(9)8-5(19)4(18)2(1-17)21-8/h2,4-5,8,17-19H,1H2,(H3,12,14,15,20)/t2-,4-,5-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUCSHXLTWZYBA-UMMCILCDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)NC(=N3)N)N=C2Br)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4016-63-1
Record name 8-Bromoguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4016-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Bromoguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004016631
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-bromoguanosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.526
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary mechanism of action of 8-Bromoguanosine?

A1: Unlike many other immunostimulants, 8BrGuo acts intracellularly. It enters cells through a carrier-mediated transport system similar to that of adenosine, with both high-affinity and low-affinity components [, ]. Once inside the cell, it appears to directly or indirectly activate lymphocytes, primarily B cells, leading to a cascade of immunological responses [, ].

Q2: How does this compound's intracellular activity differ from surface membrane-directed mitogens?

A2: Studies show that manipulations designed to disrupt plasma membrane fluidity or modulate surface membrane proteins like IgM have a far greater inhibitory effect on surface membrane-directed mitogens compared to 8BrGuo. This suggests that 8BrGuo primarily acts on intracellular targets rather than cell surface receptors [, ].

Q3: Does this compound require processing by B cells to exert its effects?

A3: Interestingly, 8BrGuo and its cyclic monophosphate derivative, this compound-3'5'-cyclic monophosphate (8Br-cGMP), are resistant to metabolic processing by B cells []. This resistance persists even in broken cell preparations, indicating that the brominated compounds are not simply inaccessible to the relevant enzymes [].

Q4: What are the downstream effects of this compound on immune cells?

A4: 8BrGuo has been shown to activate various immune cells, including B cells [, ], T cells [], natural killer (NK) cells [], and macrophages []. This activation leads to a range of immunological responses, including:

  • B cell activation: Induction of polyclonal immunoglobulin synthesis and secretion in both murine and human lymphocytes [, ].
  • T cell activation: Provides a T cell-like inductive signal for B cells, enabling them to mount antigen-specific responses to T cell-dependent antigens even in the absence of T cells [, ].
  • NK cell and macrophage activation: Induces cytotoxic activity in NK cells and macrophages through the induction of interferon (IFN) production [].

Q5: Does this compound exhibit adjuvant activity?

A5: Yes, 8BrGuo demonstrates potent in vivo adjuvant activity when administered to mice after antigen exposure []. This effect is dose- and time-dependent, with maximal enhancement observed at optimal antigenic concentrations [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C10H12BrN5O5, and its molecular weight is 362.15 g/mol.

Q7: Have computational studies been performed to investigate the interactions of this compound with biological targets?

A8: While the provided research primarily focuses on experimental investigations, one study utilized computational modeling to understand the reactions of the radical cation of 8BrGuo (8BrGuo•+) with singlet molecular oxygen (1O2) []. Using density functional theory and coupled cluster calculations, they mapped potential energy surfaces and identified favorable reaction pathways, providing insights into the oxidative damage pathways of 8BrGuo [].

Q8: How does bromination at the C8 position of guanosine affect its biological activity?

A9: The bromination at the C8 position appears crucial for the immunostimulatory effects of 8BrGuo. Studies have shown that native guanosine lacks the potent effects observed with 8BrGuo, indicating the importance of the bromine substitution for its activity [].

Q9: Are there other C8-substituted guanine ribonucleosides with similar biological activities?

A10: Yes, 8-mercaptoguanosine (8SGuo) is another C8-substituted guanine ribonucleoside that exhibits potent immunostimulatory and immunoregulatory activities similar to 8BrGuo [, ].

Q10: Has the efficacy of this compound been tested in models of infectious disease?

A11: Yes, 8BrGuo has shown promising results in vitro and in vivo against the intracellular parasite Leishmania amazonensis, the causative agent of cutaneous leishmaniasis [, ].

  • In vitro: Macrophages treated with 8BrGuo exhibited significantly reduced parasite loads [].
  • In vivo: 8BrGuo treatment in L. amazonensis-infected mice resulted in smaller lesions, delayed ulceration, and comparable efficacy to the standard antimonial drug Glucantime [].

Q11: What is known about the toxicity profile of this compound?

A12: While more comprehensive toxicity studies are needed, initial investigations in mice suggest that 8BrGuo has a favorable safety profile []. Treatment with the nucleoside did not show significant toxicity as assessed by various parameters, including:

  • Histology of the spleen, kidney, and liver []
  • High-performance liquid chromatography (HPLC) for analyzing 8BrGuo and its metabolites [].
  • Spectroscopic methods like UV absorption, circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy for structural characterization of 8BrGuo-containing oligonucleotides [, ].

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